1-Cyclopentylpiperidine-4-carboxamide
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Overview
Description
1-Cyclopentylpiperidine-4-carboxamide is a chemical compound with the molecular formula C11H20N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyclopentyl group attached to the piperidine ring
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 1-Cyclopentylpiperidine-4-carboxamide are currently unknown Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be affected
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Without knowledge of its targets, mode of action, and biochemical pathways, it is challenging to predict the potential outcomes of its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentylpiperidine-4-carboxamide can be synthesized through the condensation of 1-cyclopentylpiperidine with carboxylic acids or their derivatives. One common method involves the reaction of 1-cyclopentylpiperidine with an acid chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired amide product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Cyclopentylpiperidine-4-carboxamide has several scientific research applications:
Comparison with Similar Compounds
1-Cyclopentylpiperidine: A precursor to the carboxamide derivative.
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
Cyclopentylamine: Another related compound with different functional groups.
Uniqueness: 1-Cyclopentylpiperidine-4-carboxamide is unique due to its specific combination of a cyclopentyl group and a piperidine ring with a carboxamide functional group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-cyclopentylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-11(14)9-5-7-13(8-6-9)10-3-1-2-4-10/h9-10H,1-8H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESMSAUSZVDYHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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